An In-Depth Technical Guide to 5-Amino-2-(phenylamino)benzenesulfonic Acid (CAS 91-30-5)
An In-Depth Technical Guide to 5-Amino-2-(phenylamino)benzenesulfonic Acid (CAS 91-30-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-amino-2-(phenylamino)benzenesulfonic acid (CAS 91-30-5), a key intermediate in the synthesis of various dyes and a compound with emerging biochemical interest. This document delves into its physicochemical properties, outlines a plausible synthetic route based on established chemical principles, and details its characterization through spectral analysis. Furthermore, it explores its primary applications, presents a detailed analytical protocol for its quantification via High-Performance Liquid Chromatography (HPLC), and discusses its toxicological profile and safe handling procedures. This guide is intended to serve as a valuable resource for researchers and professionals working with this versatile aromatic sulfonic acid.
Introduction
5-Amino-2-(phenylamino)benzenesulfonic acid, also known as 4-aminodiphenylamine-2-sulfonic acid, is a sulfonated aromatic compound with the molecular formula C₁₂H₁₂N₂O₃S[1][2]. Its structure, featuring a sulfonic acid group, a primary amino group, and a secondary amino group attached to a diphenylamine backbone, imparts unique chemical properties that make it a valuable precursor in the chemical industry[3]. The presence of both acidic (sulfonic acid) and basic (amino) functional groups allows for a range of chemical modifications, making it a versatile building block.
Primarily, this compound serves as a crucial intermediate in the manufacture of azo dyes, where the primary amino group can be diazotized and coupled with various aromatic compounds to generate a wide spectrum of colors[4][5]. Beyond its established role in dye chemistry, recent studies have suggested potential biochemical applications, including interactions with enzymes such as sulfotransferases and inhibitory effects on human neutrophil elastase, indicating a potential for further investigation in drug discovery and development[6].
This guide aims to provide a detailed technical resource for scientists and researchers, covering the fundamental properties, synthesis, analysis, and applications of this important chemical compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-amino-2-(phenylamino)benzenesulfonic acid is essential for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 91-30-5 | [1][2][6][7] |
| Molecular Formula | C₁₂H₁₂N₂O₃S | [1][2][7] |
| Molecular Weight | 264.30 g/mol | [1][2][8] |
| Appearance | Off-white to gray or light brown solid/powder | [3][9] |
| Boiling Point | 469.1 °C (predicted) | [2][5] |
| Density | 1.464 g/cm³ | [2][5] |
| Water Solubility | 2.71 g/L at 25 °C | [2] |
| pKa | -1.27 ± 0.45 (predicted for sulfonic acid group) | [5] |
| LogP | -1.33 to 2.2591 (predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 92.42 Ų | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 3 | [2] |
| IUPAC Name | 5-amino-2-anilinobenzenesulfonic acid | [1][6] |
| Synonyms | 4-Aminodiphenylamine-2-sulfonic acid, N-Phenyl-p-phenylenediamine-2-sulfonic acid, 6-Anilinometanilic acid | [2][8] |
| InChI Key | HYLOSPCJTPLXSF-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O | [2] |
Synthesis and Manufacturing
While specific, detailed manufacturing protocols for 5-amino-2-(phenylamino)benzenesulfonic acid are often proprietary, a chemically sound synthetic route can be devised based on established reactions of aromatic compounds. The following proposed synthesis is based on the condensation of a substituted chloronitrobenzenesulfonic acid with aniline, followed by the reduction of the nitro group. This approach is analogous to methods described for similar diphenylamine derivatives[10].
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-Nitro-4'-aminodiphenylamine-2-sulfonic acid
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature control, charge 4-chloro-3-nitrobenzenesulfonic acid and an aqueous solution of sodium carbonate. The sodium carbonate acts as a proton acceptor to neutralize the hydrochloric acid formed during the reaction.
-
Addition of Aniline: While stirring, slowly add an equimolar amount of aniline to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and maintain this temperature for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or HPLC. The electron-withdrawing nitro and sulfonic acid groups activate the aromatic ring towards nucleophilic substitution of the chlorine atom by the amino group of aniline.
-
Isolation: Upon completion, cool the reaction mixture. The intermediate product, 4-nitro-4'-aminodiphenylamine-2-sulfonic acid, can be precipitated by acidification of the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1.5[10]. The precipitate is then collected by filtration and washed with cold water to remove impurities.
Step 2: Synthesis of 5-Amino-2-(phenylamino)benzenesulfonic acid
-
Reduction Setup: The filtered and washed intermediate from Step 1 is re-slurried in water in a suitable reaction vessel.
-
Reduction: The reduction of the nitro group to a primary amine can be achieved through several methods. A common and effective method is the Béchamp reduction, using iron filings in the presence of a small amount of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas with a catalyst such as palladium on carbon (Pd/C) can be employed[10].
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 70-95 °C) until the reduction is complete.
-
Work-up and Isolation: After the reduction, the reaction mixture is made basic to precipitate iron oxides (if the Béchamp reduction was used), which are then removed by filtration. The filtrate containing the sodium salt of the final product is then acidified. The final product, 5-amino-2-(phenylamino)benzenesulfonic acid, precipitates out of the solution and is collected by filtration, washed with water, and dried.
Spectral Analysis and Characterization
The structure of 5-amino-2-(phenylamino)benzenesulfonic acid can be confirmed using various spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound will show characteristic signals for the aromatic protons and carbons. The exact chemical shifts will be dependent on the solvent used.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 8.2 | Multiplets |
| -NH₂ Protons | ~5.0 - 6.0 | Broad singlet |
| -NH- Proton | ~9.0 - 9.5 | Singlet |
| -SO₃H Proton | ~10.0 - 12.0 | Broad singlet |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbons | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 150 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected FTIR Absorption Bands (KBr Pellet):
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (primary amine) | 3300 - 3500 | Two bands, stretching |
| N-H (secondary amine) | 3350 - 3450 | Single band, stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1500 - 1600 | Ring stretching |
| S=O (sulfonic acid) | 1150 - 1250 and 1030 - 1080 | Asymmetric and symmetric stretching |
| S-O (sulfonic acid) | 650 - 700 | Stretching |
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: [M+H]⁺ at m/z 265.06 or [M-H]⁻ at m/z 263.05.
-
Key Fragmentation Pathways: A characteristic fragmentation of aromatic sulfonic acids is the loss of SO₃ (80 Da) or SO₂ (64 Da)[11][12]. The fragmentation of the diphenylamine backbone would also be expected.
Applications
Intermediate for Azo Dyes
The primary and most well-established application of 5-amino-2-(phenylamino)benzenesulfonic acid is as an intermediate in the synthesis of azo dyes[4][5]. The presence of a primary aromatic amino group allows it to be readily converted into a diazonium salt through a process called diazotization. This diazonium salt is an electrophile that can then react with an electron-rich aromatic compound (a coupling component), such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction to form an azo compound[13][14].
Caption: General workflow for the synthesis of an azo dye using 5-amino-2-(phenylamino)benzenesulfonic acid.
The sulfonic acid group imparts water solubility to the final dye molecule, which is a desirable property for many textile dyeing applications. It is a precursor to a variety of acid dyes, direct dyes, and reactive dyes, including Acid Brown 13, Acid Brown 113, and Reactive Blue 81[4].
Potential Biochemical and Pharmaceutical Applications
While less explored, this compound and its derivatives have shown potential in biochemical and pharmaceutical research.
-
Enzyme Interaction: It has been noted to interact with sulfonation enzymes, which are crucial in various biochemical pathways for the synthesis of sulfonated compounds[6].
-
Antibacterial and Antiparasitic Activity: Derivatives of benzenesulfonic acid have demonstrated activity against bacteria like Staphylococcus aureus and parasites such as Plasmodium falciparum[6].
-
Enzyme Inhibition: A derivative of 5-amino-2-(phenylamino)benzenesulfonic acid has shown moderate inhibitory activity against human neutrophil elastase, an enzyme implicated in inflammatory diseases, with an IC50 value of 35.2 μM[6].
These preliminary findings suggest that the chemical scaffold of 5-amino-2-(phenylamino)benzenesulfonic acid could be a starting point for the development of new therapeutic agents.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust and reliable method for the analysis and quantification of 5-amino-2-(phenylamino)benzenesulfonic acid. A reverse-phase HPLC method is particularly suitable for this purpose[1].
Reverse-Phase HPLC Protocol
This protocol provides a general framework for the analysis. Method optimization may be required depending on the specific instrumentation and sample matrix.
Caption: A typical workflow for the HPLC analysis of 5-amino-2-(phenylamino)benzenesulfonic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reverse-phase column, such as a Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), is suitable[1].
-
Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid (for MS compatibility)[1].
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient would start with a low percentage of acetonitrile (e.g., 5-10%) and ramp up to a higher percentage (e.g., 90-95%) over 15-20 minutes to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV absorbance of the aromatic rings, a wavelength in the range of 254-280 nm should be appropriate.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of 5-amino-2-(phenylamino)benzenesulfonic acid of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples from the calibration curve.
Safety and Toxicology
Understanding the toxicological profile and handling requirements of 5-amino-2-(phenylamino)benzenesulfonic acid is crucial for ensuring laboratory safety.
GHS Hazard Classification
Based on available data, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Sensitization (Category 1): May cause an allergic skin reaction[1].
Toxicological Data
-
Repeated Dose Oral Toxicity: In studies conducted by the National Toxicology Program, the primary target organ for oral toxicity in rats and mice was the kidney, but only at high doses. Nephropathy was observed at 1500 mg/kg bw/day in rats and 1000 mg/kg bw/day in mice in a 13-week study.
-
Skin Sensitization: A guinea pig study on the related compound showed positive results for skin sensitization at a concentration of 10%.
-
Carcinogenicity and Genotoxicity: Long-term exposure studies in animal models with the related compound showed potential renal toxicity and neoplasms at high doses[1]. Limited in vitro data suggests some genotoxic potential for the related compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazard classifications, the following precautions should be taken when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Conclusion
5-Amino-2-(phenylamino)benzenesulfonic acid (CAS 91-30-5) is a chemical of significant industrial importance, primarily serving as a versatile intermediate in the synthesis of a wide range of dyes. Its unique structure, possessing multiple reactive functional groups, allows for diverse chemical transformations. This guide has provided a detailed overview of its physicochemical properties, a plausible and chemically sound synthetic pathway, and methods for its spectral characterization and analytical quantification. While its toxicological profile necessitates careful handling, its well-established utility in dye chemistry and emerging potential in biochemical applications make it a compound of continued interest for researchers and scientists in various fields.
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